N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide
Overview
Description
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide, also known as NPMTC, is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. NPMTC has been found to have a variety of biochemical and physiological effects, which can be useful for a number of scientific research applications. Additionally, the advantages and limitations of NPMTC for lab experiments will be discussed, as well as possible future directions for research.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities : Derivatives of N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities. These activities suggest potential as anticancer agents due to their ability to block blood vessel formation and affect DNA integrity in cancer cells (Kambappa et al., 2017).
Urotensin-II Receptor Antagonism : Certain benzo[b]thiophene-2-carboxamide derivatives, featuring an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, have been synthesized and evaluated as potent urotensin-II receptor antagonists. These findings are significant for understanding and potentially treating diseases related to this receptor (Lim et al., 2016).
Cannabinoid Receptor Antagonism : Research has explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These studies contribute to understanding how molecules interact with cannabinoid receptors, which is valuable for developing treatments for conditions influenced by these receptors (Lan et al., 1999).
Radiotracer Development for D3 Receptor Imaging : Synthesis and radiolabeling of specific thiophene-2-carboxamide derivatives have been conducted for potential use as radiotracers in D3 receptor imaging, which is crucial for studying various neurological conditions (Kuhnast et al., 2006).
Anticancer Activity and Optical Spectroscopic Studies : Novel thiophene-2-carboxaldehyde derivatives have been synthesized and shown to possess good antibacterial and antifungal activities, with potential anticancer properties. These compounds' interaction with proteins like Human Serum Albumin has been studied using spectroscopic methods, providing insights into their potential therapeutic applications (Shareef et al., 2016).
Molecular Interaction Studies with CB1 Cannabinoid Receptor : The molecular interactions of certain antagonists, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor have been investigated. These studies provide valuable insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Shim et al., 2002).
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHMLQFNGDUGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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